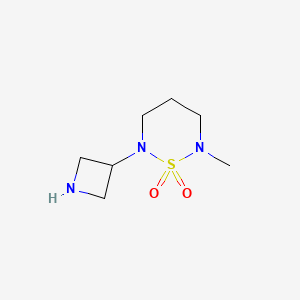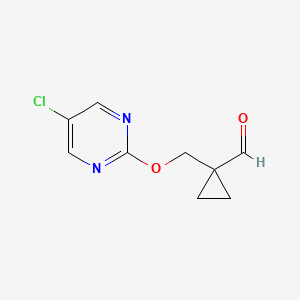
1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Übersicht
Beschreibung
1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde (CPCA) is an organic compound that belongs to the family of heterocyclic compounds. It is a colorless, volatile liquid with a boiling point of 52°C and a melting point of -50°C. CPCA is commonly used in organic synthesis and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
Target of Action
The primary target of 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, as a GPR119 agonist, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as potential new treatments for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . By stimulating these pathways, it helps to regulate glucose levels in the body, which is crucial for managing type 2 diabetes .
Pharmacokinetics
It was noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the compound’s action is the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to better regulation of glucose levels in the body, which is beneficial for individuals with type 2 diabetes .
Action Environment
The action environment of 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde primarily includes the pancreas and the gastrointestinal tract, where its target, GPR119, is predominantly expressed
Vorteile Und Einschränkungen Für Laborexperimente
1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a volatile liquid with a boiling point of 52°C and a melting point of -50°C, making it relatively easy to handle in the laboratory. It is also relatively stable and has a low toxicity, making it suitable for use in most laboratory experiments. However, it is susceptible to oxidation and hydrolysis, and it can react with a variety of compounds, so it should be handled with caution.
Zukünftige Richtungen
The potential applications of 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde are vast, and there are numerous potential future directions for research. These include further exploration of its use as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds, as well as its use as a catalyst in organic synthesis reactions. Additionally, further research could be conducted into its use as a reagent in the synthesis of heterocyclic compounds, as well as its potential use as a catalyst in the synthesis of polycyclic aromatic compounds. Finally, further research could be conducted into its potential use as a reagent in the synthesis of pyrimidine-based drugs.
Wissenschaftliche Forschungsanwendungen
1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a versatile compound that has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of pyrimidine-based drugs and the synthesis of heterocyclic compounds. 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has also been used as a catalyst in the synthesis of various organic compounds, including polymersization reactions and the synthesis of polycyclic aromatic compounds.
Eigenschaften
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDYLYYWTXTPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




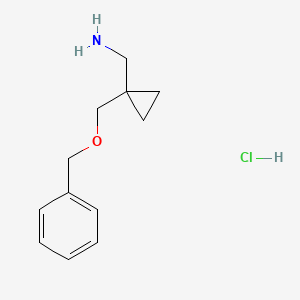

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
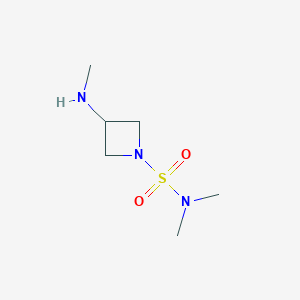

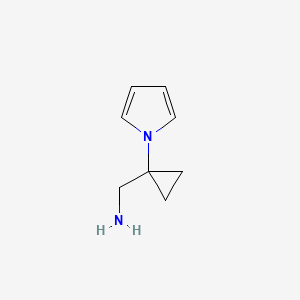

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
